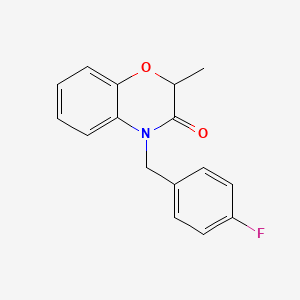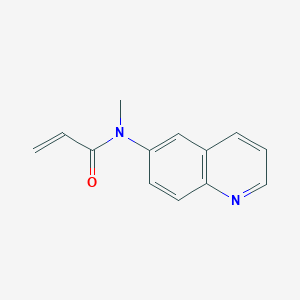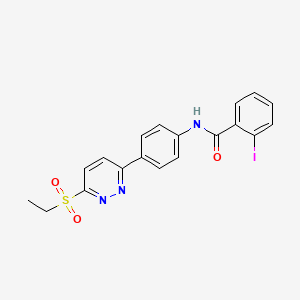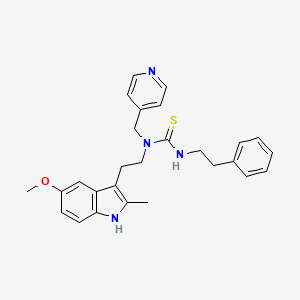![molecular formula C22H24N2O2S2 B3006515 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920212-91-5](/img/structure/B3006515.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide" is a benzamide derivative with potential biological significance. Benzamide derivatives are known for their diverse biological activities, including anticancer properties, and are often used in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of benzoyl intermediates with various amines or thiol-containing compounds. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of the compound . Another relevant synthesis method involved the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole, which could be a precursor step in the synthesis of the target compound .
Molecular Structure Analysis
Benzamide derivatives often exhibit interesting structural characteristics due to the presence of aromatic rings and heteroatoms like nitrogen and sulfur, which can engage in various non-covalent interactions. For example, N-(thiazol-2-yl)benzamide derivatives have been shown to form supramolecular gels, with methyl functionality and S=O interactions playing a role in their gelation behavior . The molecular structure of the target compound would likely exhibit similar interactions, contributing to its physicochemical properties.
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, including tranamidation, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide reacting with PdCl2 . The presence of a tetrahydrofuran moiety in the target compound could also influence its reactivity, potentially offering unique sites for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of dimethyl groups and a tetrahydrofuran moiety could affect the compound's lipophilicity, solubility, and stability. The compound's biological activity could be predicted by ADMET properties, as computational studies have shown good oral drug-like behavior for similar compounds . Additionally, the thermal stability and fragmentation patterns of benzamide derivatives can be studied using thermal analysis, providing insights into their behavior under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide involves coupling bases with acid chlorides and is characterized using techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared using similar methods (Lynch et al., 2006).
- Crystal Structure Analysis : The crystal structure of related compounds, such as N-(thiazol-2-yl)benzamide derivatives, is studied using X-ray crystallography. These studies reveal how molecular interactions like π-π interactions and S⋯O interactions contribute to their properties (Yadav & Ballabh, 2020).
Biological and Medicinal Applications
- Anticancer Properties : Certain benzamide derivatives with structures similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide show promising anticancer activities. They have been evaluated against various human cancer cell lines, displaying significant inhibitory effects (Tiwari et al., 2017).
- Antimicrobial Activity : The synthesis of thiazole derivatives, a category to which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide belongs, has been explored for their antimicrobial properties. Some of these derivatives exhibit higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).
Advanced Imaging and Diagnostic Applications
- PET Imaging : Compounds structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide are used in the development of ligands for positron emission tomography (PET) imaging of brain receptors. Their binding affinities and suitability for imaging specific brain receptors have been studied (Fujinaga et al., 2012).
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-14-9-10-15(2)20-19(14)23-22(28-20)24(13-17-7-5-11-26-17)21(25)16-6-4-8-18(12-16)27-3/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXGLKNQPDMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)


![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)


![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)